![molecular formula C20H16ClN5O2S B2437067 6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-17-7](/img/structure/B2437067.png)
6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine dione, a phenyl group, a triazole ring, and a sulfanyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely exhibit a combination of aromatic and non-aromatic character, and the presence of the sulfanyl group could introduce interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity could be influenced by factors like the presence of polar functional groups and aromatic rings .Scientific Research Applications
Anticancer Properties
Background: CDK2 (cyclin-dependent kinase 2) is a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 selectively targets tumor cells, making it an appealing strategy for cancer treatment.
Research Findings: Researchers have designed a series of small molecules featuring the pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds were synthesized and evaluated as novel CDK2 inhibitors . Key findings include:
Other Applications
While anticancer research dominates, this compound’s unique structure may have broader applications:
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as cdk2, by fitting into the atp adenine region, forming essential hydrogen bonds . This interaction inhibits the kinase activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have also been reported to induce alterations in cell cycle progression and apoptosis within cells .
Safety and Hazards
properties
IUPAC Name |
6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c21-16-9-5-4-6-13(16)12-29-20-25-24-17(26(20)15-7-2-1-3-8-15)10-14-11-18(27)23-19(28)22-14/h1-9,11H,10,12H2,(H2,22,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNFDZYIINZVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
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